3-Hydroxyhexanedioic acid

説明

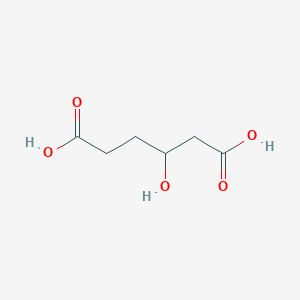

3-Hydroxyhexanedioic acid (C₆H₁₀O₅) is a dicarboxylic acid featuring a hydroxyl group (-OH) at the third carbon position of a six-carbon backbone. It is structurally analogous to adipic acid (hexanedioic acid), but with an additional hydroxyl substituent.

特性

IUPAC Name |

3-hydroxyhexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-4(3-6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOMYDHIQVMMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864488 | |

| Record name | 3-Hydroxyhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14292-29-6 | |

| Record name | 3-Hydroxyadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyadipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Microbial Strain Selection and Metabolic Pathways

3-Hydroxyhexanedioic acid is naturally produced by microorganisms through the β-ketoadipate pathway, which catabolizes aromatic compounds like ferulic acid and p-coumaric acid. Patented methods highlight the use of Cupriavidus necator, Shimwellia blattae, and Pseudomonas putida, which convert succinic acid into 3-hydroxyadipic acid via 3-oxoadipate intermediates. For instance, Cupriavidus necator DSM 428 produces 0.85 g/L of the acid when cultured in medium containing 10 g/L succinic acid.

Table 1: Microbial Production Yields Under Varied Conditions

Optimization of Culture Conditions

Yield improvements are achieved through inducer selection and metabolic engineering. Preculturing Shimwellia blattae with 0.5 mM ferulic acid increases 3-hydroxyadipic acid production by 40% compared to non-induced cultures. Similarly, omitting carbon sources during pre-culture forces microorganisms to metabolize inducers more efficiently, enhancing target compound accumulation.

Chemical Synthesis from Renewable Feedstocks

Levoglucosenone (LGO)-Derived Green Synthesis

A solvent-free, multi-step route starting from levoglucosenone (LGO), a biomass-derived furan, has been developed. The synthesis involves:

-

Oxa-Michael Addition : LGO reacts with water to form hydrated levoglucosenone (2a ) in 75% yield.

-

Baeyer-Villiger Oxidation : Using hydrogen peroxide and Amberlyst-15 catalyst, 2a is converted to lactone 3a in 93–97% yield.

-

Hydrogenation : Palladium-catalyzed hydrogenation removes protective groups, yielding this compound with >95% efficiency.

This method avoids toxic solvents (e.g., chloroform) and reduces purification steps, achieving an overall yield of 62–77%.

Traditional Chemical Approaches

Early synthetic routes relied on Reformatsky condensation or microwave-assisted reactions but faced challenges with low enantioselectivity and high energy demands. For example, racemic 3-hydroxy decanoic acid was synthesized via Reformatsky condensation in 38% yield over six steps, requiring cryogenic conditions.

Enzymatic and Hybrid Methodologies

Continuous Flow Reactor Systems

A patent-pending continuous flow system synthesizes hydroxamic acids from esters and hydroxylamine, achieving higher purity and faster reaction rates than batch processes. Applied to 3-hydroxyadipic acid, this technology could streamline large-scale production by minimizing intermediate isolation.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Preparation Methods

| Method | Yield | Sustainability | Scalability |

|---|---|---|---|

| Microbial Production | 0.7–0.9 g/L | High | Moderate |

| LGO-Based Synthesis | 62–77% | High | High |

| Enzymatic Conversion | N/A* | Moderate | Low |

*N/A: Limited data available for direct enzymatic synthesis of this compound.

化学反応の分析

Types of Reactions

3-Hydroxyhexanedioic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 3-oxoadipic acid.

Reduction: The carboxyl groups can be reduced to form 3-hydroxyadipaldehyde.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used under basic conditions to substitute the hydroxyl group.

Major Products Formed

Oxidation: 3-Oxoadipic acid

Reduction: 3-Hydroxyadipaldehyde

Substitution: Various substituted adipic acid derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

3-Hydroxyhexanedioic acid (C6H10O5) has a molecular weight of 162.14 g/mol. Its structure comprises six carbon atoms with hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, making it a versatile compound for various chemical reactions and applications.

Metabolomics and Disease Diagnosis

Research has shown that this compound can be utilized in metabolomics to study metabolic diseases, particularly those related to fatty acid oxidation disorders. For instance, it has been identified as a significant biomarker in patients with long-chain and medium/short-chain hydroxyacyl-CoA dehydrogenase deficiencies (LCHAD and M/SCHAD) . The accumulation of this compound in body fluids can provide diagnostic insights into these genetic disorders.

Case Study:

A study developed a gas chromatography-mass spectrometry (GC-MS) assay to measure 3-hydroxy fatty acids in patient samples. The results indicated that elevated levels of 3-hydroxyadipic acid were associated with metabolic dysfunctions, aiding in the diagnosis of specific mitochondrial diseases .

Exercise Physiology

In exercise physiology research, this compound has been linked to metabolic changes during physical activity. A metabolomics study indicated that its levels increased significantly in rat models subjected to exercise interventions, suggesting its role in energy metabolism during physical exertion .

Polymer Production

This compound is increasingly recognized for its potential in polymer chemistry. It can be polymerized with polyhydric alcohols to produce polyesters or with polyvalent amines to create polyamides. This application is particularly relevant for developing biodegradable plastics and other sustainable materials.

Data Table: Polymerization Applications of this compound

| Polymer Type | Reaction Type | Potential Applications |

|---|---|---|

| Polyester | Condensation polymerization | Biodegradable plastics |

| Polyamide | Step-growth polymerization | Engineering plastics, fibers |

Case Study:

Patent literature describes methods for producing 3-hydroxyadipic acid using microbial fermentation processes, emphasizing its industrial viability as a raw material for sustainable polymer production .

Bioremediation

Microorganisms capable of producing this compound have been identified as potential agents for bioremediation. Certain strains can metabolize environmental pollutants, thereby contributing to waste treatment processes.

Case Study:

Research indicates that specific bacteria from the genera Pseudomonas and Alcaligenes can produce 3-hydroxyadipic acid while degrading phenolic compounds found in wastewater . This dual capability highlights the compound's potential role in environmental cleanup efforts.

作用機序

The mechanism of action of 3-hydroxyadipic acid involves its role as an intermediate in metabolic pathways. It is produced through the reverse β-oxidation pathway, where it is formed from the condensation of acetyl-CoA and succinyl-CoA . This compound can further undergo enzymatic reactions to form other metabolites, influencing various cellular processes.

類似化合物との比較

3-Hydroxyhexanoic Acid

- Structure: A monocarboxylic acid (C₆H₁₂O₃) with a hydroxyl group at the third carbon.

- Key Properties: Purity: >98% (commercial grade) . Physical State: Liquid at room temperature . Biological Role: Intermediate in fatty acid oxidation; a biomarker for disorders like 3-hydroxyacyl-CoA dehydrogenase deficiency . Applications: Used in synthesizing polyhydroxyalkanoates (biodegradable polymers) and as a standard in metabolic studies .

3-Methyladipic Acid (3-Methylhexanedioic Acid)

3-Hexenedioic Acid (Dihydromuconic Acid)

- Structure : A dicarboxylic acid (C₆H₈O₄) with a double bond between the third and fourth carbons.

- Key Properties: Molecular Weight: 144.13 g/mol . Stereochemistry: Non-chiral with one E/Z center . Applications: Potential precursor in organic synthesis and biodegradable materials .

3-Hydroxyisoheptanoic Acid

- Structure: A branched-chain monocarboxylic acid (C₇H₁₄O₃) with a hydroxyl group at the third carbon.

- Key Properties :

Comparative Data Table

生物活性

3-Hydroxyhexanedioic acid, also known as 3-hydroxyadipic acid, is a medium-chain dicarboxylic acid that has garnered attention for its potential biological activities and metabolic implications. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, physiological roles, and relevant research findings.

Chemical Structure and Properties

This compound (C6H10O4) features a six-carbon backbone with two carboxylic acid groups and a hydroxyl group. Its molecular weight is approximately 162.14 g/mol. This compound is classified under medium-chain hydroxy acids and derivatives, which are essential for various biochemical processes in living organisms.

Metabolic Pathways

The metabolism of this compound primarily occurs via peroxisomal β-oxidation pathways. This process involves several key enzymes, including:

- EHHADH (Peroxisomal L-Bifunctional Protein) : Essential for the oxidation of dicarboxylic acids (DCAs) and plays a significant role in the metabolism of medium-chain DCAs like this compound .

- ACOX1 (Acyl-CoA Oxidase 1) and ABCD3 : These proteins are crucial for the initial steps of DCA β-oxidation .

The accumulation of 3-hydroxyadipic acid has been observed in models deficient in EHHADH, indicating its role as a marker for metabolic dysfunctions related to fatty acid oxidation .

Physiological Roles

Research indicates that this compound may be involved in several physiological processes:

- Energy Metabolism : It serves as an intermediate in energy production pathways, particularly during fasting states where fatty acids are mobilized for energy .

- Cholesterol Biosynthesis Regulation : Studies have shown that EHHADH deficiency leads to altered cholesterol biosynthesis, suggesting that this compound may influence lipid metabolism .

Case Study: EHHADH Knockout Mice

A significant study involving EHHADH knockout (KO) mice demonstrated the metabolic consequences of disrupted DCA oxidation. Key findings include:

- Increased urinary excretion of medium-chain DCAs, including this compound.

- Altered expression of genes involved in cholesterol biosynthesis, indicating a regulatory role for EHHADH in lipid metabolism .

Metabolomics Studies

Metabolomics analyses have identified changes in metabolite profiles associated with diabetes mellitus, where alterations in levels of this compound were noted alongside other metabolites. This suggests potential links between this compound and metabolic disorders .

Data Summary

The following table summarizes key data on the biological activity and metabolic implications of this compound:

| Parameter | Details |

|---|---|

| Chemical Formula | C6H10O4 |

| Molecular Weight | 162.14 g/mol |

| Key Enzymes Involved | EHHADH, ACOX1, ABCD3 |

| Physiological Roles | Energy metabolism, cholesterol regulation |

| Notable Findings | Accumulation in EHHADH KO mice; metabolic dysfunctions linked to diabetes |

Q & A

Q. What analytical techniques are recommended for quantifying 3-Hydroxyhexanedioic acid in plant tissues under stress conditions?

- Methodological Answer : Gas chromatography–mass spectrometry (GC–MS) and liquid chromatography–tandem mass spectrometry (LC–MS/MS) are optimal for quantifying this compound in biological matrices. For example, in transgenic soybean studies under drought stress, GC–MS identified elevated levels of this compound compared to wild-type plants, with relative quantification achieved using internal standards and metabolite profiling workflows. Ensure derivatization (e.g., silylation) for GC–MS to enhance volatility . LC–MS/MS offers higher sensitivity for polar metabolites without derivatization. Calibration curves should be validated using certified reference materials.

Q. How can researchers synthesize this compound with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via microbial fermentation or enzymatic catalysis. Bacterial strains (e.g., Pseudomonas spp.) produce (R)-3-hydroxyacyl-CoA intermediates during β-oxidation, which can be hydrolyzed to yield enantiopure this compound . For chemical synthesis, asymmetric oxidation of hexanedioic acid derivatives using chiral catalysts (e.g., Sharpless epoxidation) is viable. Purification via chiral HPLC or crystallization in polar solvents (e.g., ethanol/water) ensures enantiomeric excess ≥98%.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and safety goggles to prevent skin/eye contact, as hydroxy acids can cause irritation (Category 2A/2B per GHS). Work under a fume hood to avoid inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Store the compound at 4°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does this compound contribute to plant drought resistance at the metabolic level?

- Methodological Answer : Under moderate drought, transgenic soybeans overexpressing ABF3 showed a 40–150% increase in this compound compared to wild-type plants, correlating with enhanced osmotic adjustment and amino acid metabolism. Experimental design should include:

- Stress induction : Controlled drought conditions (e.g., 30% soil water capacity).

- Metabolite extraction : Methanol/water (80:20) with sonication.

- Data interpretation : Pair GC–MS data with transcriptomic analysis to link metabolite accumulation to stress-responsive genes (e.g., ABF3) .

Q. What experimental strategies resolve contradictions in this compound’s role in fatty acid oxidation disorders?

- Methodological Answer : Discrepancies in biomarker utility may arise from isomer interference or assay specificity. To address this:

- Sample preparation : Use solid-phase extraction (SPE) to isolate this compound from other hydroxy fatty acids.

- Analytical validation : Compare LC–MS/MS results with enzymatic assays (e.g., 3-hydroxyacyl-CoA dehydrogenase activity).

- Clinical correlation : Analyze patient cohorts with confirmed mutations in HADH genes to establish biomarker specificity .

Q. How can researchers design experiments to study enzyme inhibition by this compound?

- Methodological Answer :

- Hypothesis : this compound competitively inhibits succinate dehydrogenase (SDH) due to structural similarity to succinate.

- Experimental setup :

- Enzyme source : Purified SDH from mitochondrial extracts.

- Kinetic assays : Vary substrate (succinate) and inhibitor concentrations; measure NADH oxidation rates spectrophotometrically (340 nm).

- Data analysis : Use Lineweaver-Burk plots to determine inhibition constants (Ki). Include controls with malonic acid (known SDH inhibitor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。